Bindschedler's green

描述

Genesis and Early Investigations in Organic Chemistry

The story of Bindschedler's green begins in the burgeoning field of synthetic dye chemistry in the late 1800s. It was first prepared by the Swiss chemist Robert Bindschedler. The synthesis involved the condensation of N,N-dimethylaniline with 4-nitroso-N,N-dimethylaniline or through the oxidative coupling of N,N-dimethylaniline with 4-amino-N,N-dimethylaniline, using sodium dichromate as an oxidizing agent. wikipedia.org This discovery was part of a broader movement in organic chemistry that saw the creation of a vast array of synthetic dyes, fundamentally changing the textile and other industries. Early investigations into this compound and its analogs focused on their properties as dyes and their basic chemical reactivity.

The initial work laid the foundation for understanding the structure and properties of indamine dyes. These early studies were largely empirical, focused on the synthesis of new colors and their application to various materials. The vibrant green hue of this compound made it a compound of interest for dyeing silk, wool, leather, jute, and cotton. mfa.org

Evolution of Research Perspectives on this compound

Over time, research on this compound has evolved significantly from its initial focus on dye applications. Scientists began to explore its unique chemical properties for a wider range of uses. A key development was the investigation of its leuco form, this compound leuco base. chemimpex.comontosight.ai This colorless precursor can be oxidized to the colored form, a property that has proven valuable in analytical chemistry. chemimpex.comontosight.ai

In the mid-20th century, researchers started to delve into the mechanistic aspects of its reactions and its utility in quantitative analysis. For instance, it was discovered that this compound reacts with hydrogen sulfide (B99878) to form methylene (B1212753) blue, a reaction that can be used for the photometric determination of hydrogen sulfide. wikipedia.org More recent research has explored its use in various assays, such as cytotoxicity assays and for measuring dehydrogenase activity. wikipedia.org The study of its photophysical properties has also become a significant area of research, with investigations into why this compound exhibits a redder hue than its structural analog, Michler's Hydrol Blue. acs.orgnih.gov

Significance of this compound in Contemporary Chemical Sciences

Today, this compound and its derivatives continue to be relevant in several areas of chemical science. Its application as a redox indicator and in analytical methods remains a cornerstone of its utility. For example, it is used in the automated determination of vanadium(IV) and (V) in natural waters. researchgate.net

Furthermore, the fundamental structure of this compound serves as a scaffold for the development of new functional dyes. Researchers have synthesized unsymmetrical indamine dyes derived from its basic structure to create materials with specific light absorption properties, including those that absorb in the near-infrared (NIR) region. researchgate.net The compound is also utilized in high-throughput screening assays in biotechnology, for example, in the optimization of enzyme activity. nih.gov The ongoing research into this compound-based arylamines and their polycationic species with high-spin multiplicity highlights its role in the development of advanced materials with unique electronic properties. acs.org

Interactive Data Tables

Below are interactive tables summarizing key properties and applications of this compound and its leuco base.

| Property | This compound | This compound Leuco Base |

|---|---|---|

| Molecular Formula | C16H20ClN3 | C16H21N3 |

| Appearance | Green solid | White to gray to red powder/crystal |

| Absorption Maximum (λmax) | 727 nm | Not applicable (colorless) |

| Melting Point | Data not readily available | 119 - 123 °C |

| Application Area | Specific Use | Form Used |

|---|---|---|

| Dye Industry | Dyeing textiles (silk, wool), leather, paper. mfa.orgchemimpex.com | This compound |

| Analytical Chemistry | Redox indicator. chemimpex.com | This compound/Leuco Base |

| Quantitative determination of hydrogen sulfide. wikipedia.org | This compound | |

| Catalytic detection in automated water analysis. researchgate.net | This compound Leuco Base | |

| Biotechnology | Enzyme activity assays (e.g., dehydrogenase, peroxidase). wikipedia.orgnih.gov | This compound/Leuco Base |

| Materials Science | Precursor for near-IR absorbing dyes. researchgate.net | This compound scaffold |

属性

IUPAC Name |

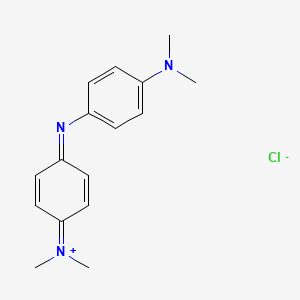

[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNALXNJOCZGMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963288 | |

| Record name | 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4486-05-9 | |

| Record name | Bindschedler's green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4486-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bindschedler's green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindschedler's green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bindschedler S Green and Its Leuco Base

Classical Synthetic Approaches to Bindschedler's Green

The traditional syntheses of this compound are rooted in foundational organic reactions, primarily involving condensation, cyclization, and oxidative coupling. These methods have been historically significant in the production of this and related dye compounds.

Condensation and Cyclization Reactions

The synthesis of related phenothiazine (B1677639) dyes, for which this compound can be an intermediate, often involves condensation and cyclization steps. For instance, the synthesis of Methylene (B1212753) Blue, a well-known diaminophenothiazine dye, proceeds through an intermediate called the thiosulfonic acid of this compound. This intermediate is then subjected to in-situ ring closure to form the final Methylene Blue structure. google.com This process highlights the role of cyclization in forming the characteristic phenothiazine core. While not a direct synthesis of this compound itself, it illustrates the application of these reaction types in the broader family of compounds to which it belongs.

Oxidative Coupling Reactions

A key step in the classical synthesis of this compound and its derivatives is oxidative coupling. The thiosulfonic acid of this compound, for example, is synthesized by the oxidative coupling of N,N-Dimethylaniline with 2-Amino-5-Dimethylaminophenyl Thiosulfonic acid. google.com Historically, the synthesis of the related Methylene Blue involved the nitrosylation of dimethylaniline, followed by reduction to form N,N-dimethyl-1,4-diaminobenzene, and subsequent oxidative coupling in the presence of hydrogen sulfide (B99878) and an oxidizing agent like iron(III) chloride. google.com Another variation involves the oxidation of a mixture of p-aminodimethylaniline and dimethylaniline in the presence of thiosulfonic acid, using an oxidizing agent like sodium dichromate, to form the thiosulfonic acid of this compound. google.com These oxidative coupling reactions are fundamental to forming the core structure of these complex molecules.

Preparation of Leuco this compound

Leuco this compound, also known as 4,4'-Bis(dimethylamino)diphenylamine, is the reduced, colorless form of this compound. ontosight.ai It serves as a crucial precursor in the synthesis of the dye itself. ontosight.aimyskinrecipes.com The leuco base can be oxidized to form the colored this compound compound. ontosight.ai This reversible oxidation-reduction property is central to its application. The reaction of Leuco this compound with oxidizing agents, such as p-benzoquinone derivatives, has been studied to understand the kinetics and mechanisms of this transformation. oup.com

Advances in Green Chemistry Principles for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to chemical synthesis to reduce environmental impact. This includes the development of more environmentally friendly pathways and sustainable production methods.

Environmentally Benign Synthetic Pathways

Green chemistry emphasizes the use of less hazardous chemicals and the design of processes that are more energy-efficient and produce less waste. acs.org For instance, the development of solvent-free reactions or the use of water as a solvent are key strategies. rsc.org While specific research on green synthesis pathways for this compound is not extensively detailed in the provided results, the broader field of organic synthesis has seen a shift towards these methods. mdpi.comrsc.org For example, oxidative coupling reactions, a key step in this compound synthesis, are being developed using molecular oxygen as a green oxidant, often in conjunction with catalysts. rsc.orgrsc.org Such approaches aim to replace more toxic and environmentally harmful oxidizing agents used in classical methods.

Sustainable Production Methodologies

Sustainable production focuses on the entire lifecycle of a product, aiming to minimize environmental impact through resource efficiency and waste reduction. 3ds.com This includes the use of renewable feedstocks and the development of catalytic processes that are more efficient and generate fewer byproducts. elsevier.comrsc.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org In the context of reactions relevant to this compound synthesis, the move towards catalytic oxidative coupling reactions aligns with the goals of sustainable production. frontiersin.orgunirioja.es The development of sustainable and green catalytic processes for producing fuels and chemicals from biomass also provides a framework that could be adapted for the synthesis of complex molecules like this compound in a more sustainable manner. elsevier.com

Synthesis of this compound Derivatives and Analogues

The unique electronic and structural properties of this compound make it an attractive starting point for the synthesis of various derivatives and analogues. These synthetic pathways leverage the reactivity of the this compound core to build larger, more complex molecules with tailored properties.

Preparation of Polyarylamine Systems

The core structure of this compound is a foundation for creating polyarylamine systems, which are polymers with a backbone of repeating arylamine units. These materials are of significant interest due to their conductive and electroactive properties.

One approach involves using this compound-based arylamines to create polymers with high-spin multiplicity. For instance, a this compound-based arylamine, N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine, has been shown to exhibit multiredox behavior and can be reversibly oxidized to form polycationic species with intramolecular high-spin correlations. researchgate.netacs.orgacs.org

Another strategy for synthesizing polyarylamine derivatives involves the electropolymerization of aniline (B41778) or its derivatives on functionalized electrodes. While not a direct use of this compound itself, the precursors to this compound, such as p-phenylenediamine (B122844) and its N-substituted derivatives, are key monomers in these processes. For example, a three-dimensional belt-like polyaniline (PAN) network can be prepared by the electrochemical polymerization of aniline on a p-phenylenediamine (PDA) functionalized glassy carbon electrode. researchgate.net This method involves covalently binding PDA to the electrode, followed by the electrochemical polymerization of aniline to form the polymer network. researchgate.net The resulting polyaniline derivatives, which share structural motifs with this compound, exhibit improved electrochemical stability. nsf.gov

The general mechanism for the electrochemical polymerization of aniline involves the oxidation of aniline monomers to form radical cations, which then couple and grow into polymer chains. mdpi.comsemanticscholar.org

Table 1: Electrochemical Synthesis of Polyaniline

| Step | Description |

|---|---|

| 1. Monomer Oxidation | Aniline monomers are oxidized at the electrode surface to form radical cations. |

| 2. Dimerization | The radical cations couple to form dimers. |

| 3. Chain Growth | Dimers further react to form long oligomers and eventually polyaniline chains. |

This table outlines the fundamental steps in the electrochemical synthesis of polyaniline, a process related to the precursors of this compound. mdpi.comsemanticscholar.org

Intermediate Role in Synthesis of Related Compounds (e.g., Methylene Blue)

This compound, or more specifically its thiosulfonic acid derivative, is a well-established intermediate in the industrial synthesis of Methylene Blue, a vital thiazine (B8601807) dye with numerous applications. google.comquickcompany.inepo.org The classical synthesis route involves several key steps starting from N,N-dimethylaniline.

The process begins with the nitrosylation of N,N-dimethylaniline, followed by reduction to form p-amino-N,N-dimethylaniline. quickcompany.ingoogle.com This intermediate is then oxidized in the presence of sodium dichromate and sodium thiosulfate. quickcompany.in The subsequent reaction with another molecule of N,N-dimethylaniline leads to the formation of the thiosulfonic acid of this compound. google.comquickcompany.in This intermediate is characterized by its dark greenish-blue color in the reaction mixture. epo.orggoogle.com

The final step in the synthesis of Methylene Blue is the ring closure of the thiosulfonic acid of this compound. This is typically achieved by heating the mixture in the presence of an oxidizing agent like manganese dioxide or copper sulfate, which facilitates the formation of the thiazine ring, leading to the precipitation of Methylene Blue. quickcompany.inepo.orggoogle.com

Table 2: Key Stages in Methylene Blue Synthesis via this compound Intermediate

| Stage | Reactants/Precursors | Product |

|---|---|---|

| 1. Formation of p-amino-N,N-dimethylaniline | N,N-dimethylaniline, Sodium nitrite, Acid (e.g., HCl), Reducing agent (e.g., Zinc dust) | p-amino-N,N-dimethylaniline |

| 2. Formation of this compound Intermediate | p-amino-N,N-dimethylaniline, N,N-dimethylaniline, Sodium dichromate, Sodium thiosulfate | Thiosulfonic acid of this compound |

| 3. Ring Closure | Thiosulfonic acid of this compound, Oxidizing agent (e.g., Manganese dioxide or Copper sulfate) | Methylene Blue |

This table summarizes the main chemical transformations in the synthesis of Methylene Blue, highlighting the central role of the this compound intermediate. google.comquickcompany.inepo.orggoogle.com

Recent improvements in this process aim to synthesize high-purity Methylene Blue without the need for isolating the thiosulfonic acid of this compound intermediate, thereby streamlining the production process. google.com

Electrochemical Behavior and Redox Chemistry of Bindschedler S Green

Reversible Redox Transformations of Bindschedler's Green Systems

This compound-based arylamines exhibit pronounced multi-redox behavior. acs.orgresearchgate.net A key example is the arylamine N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine, which can be reversibly oxidized in a stepwise manner from a neutral state to a hexacationic species. acs.orgacs.org This series of one-electron redox processes indicates that the resulting polycationic states possess a significant lifetime, on the order of seconds, in solution at room temperature. acs.org

The stability of these oxidized species is a crucial feature. One-electron oxidized triarylaminium ions are known to be quite stable, even in the presence of water and air, provided they are sterically protected to prevent dimerization or cyclization reactions. researchgate.net This inherent stability allows for the systematic generation and study of various cationic states. The redox transformations are fundamental to understanding the electronic communication between the redox centers within the molecule. solubilityofthings.commdpi.com

Cyclic Voltammetry Studies of this compound Species

Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical behavior of this compound and its analogues. researchgate.netpixel-online.net CV studies reveal the redox potentials associated with each electron transfer step and provide information about the reversibility of these processes. researchgate.net

For instance, the cyclic voltammogram of N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine shows multiple, well-defined redox waves, confirming the sequential removal of electrons. acs.org The measurements, typically conducted in a non-aqueous solvent like benzonitrile (B105546) with a supporting electrolyte, demonstrate the accessibility of various oxidation states from monocation to hexacation. acs.orgacs.org

| Oxidation State | Description |

| Neutral | The ground state of the arylamine. |

| Monocation to Hexacation | Successive one-electron oxidations leading to polycationic species. acs.orgacs.org |

Investigation of Multi-redox Processes in Arylamine Derivatives

The study of multi-redox processes extends to a variety of arylamine derivatives. researchgate.netresearchgate.net Bridged bis(triarylamines), for example, typically undergo two or more redox processes. researchgate.net The design of these molecules, including the nature of the bridging units and substituents, allows for the fine-tuning of their redox potentials. researchgate.net This tunability is essential for creating systems with specific electronic properties, such as those desired for molecular electronics or charge-storage materials. The investigation of these multi-redox systems provides a deeper understanding of intramolecular electron transfer and the interactions between redox-active sites. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy in Redox Mechanism Elucidation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying species with unpaired electrons, such as the radical cations formed during the oxidation of this compound derivatives. dgk-ev.denih.govwikipedia.org ESR provides detailed information on the electronic structure, spin states, and the delocalization of the unpaired electron within the molecule. nih.gov

In the context of this compound-based systems, ESR is used to characterize the polycationic species generated at different stages of oxidation. acs.org The appearance of characteristic ESR spectra upon chemical or electrochemical oxidation confirms the formation of radical species. acs.orgacs.org

Characterization of High-Spin Multiplicity in Polycations

A significant area of research is the investigation of high-spin multiplicity in the polycations of this compound-based arylamines. acs.orgresearchgate.net By generating polycationic species with multiple unpaired electrons, it is possible to create molecules with high-spin ground states. For the N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine system, the stepwise oxidation leads to the formation of poly(cation radical)s. acs.org ESR spectroscopy is instrumental in identifying the spin multiplicity (e.g., doublet, triplet, quartet) of these species at each oxidation level. acs.org

Determination of Spin States

Pulsed ESR techniques, such as electron spin transient nutation spectroscopy, provide an unequivocal determination of the spin state at each oxidation stage. acs.org This method allows for the precise measurement of the number of interacting unpaired electrons, thereby confirming the spin multiplicity of the polycationic species. acs.org For example, the one-electron oxidation of the parent arylamine generates a cation radical (doublet state), while further oxidation can lead to dicationic species that may exist in either a singlet or a triplet state, depending on the extent of electronic coupling between the radical centers. acs.org The tetracationic species of a related trimacrocyclic arylamine has been found to be in a spin-quintet state. researchgate.net

Spectroscopic Characterization and Electronic Structure of Bindschedler S Green

Absorption Spectroscopy of Bindschedler's Green and Derivatives

The study of how this compound absorbs light is fundamental to understanding its color and electronic behavior. Absorption spectroscopy reveals the energy differences between electronic states in the molecule.

The intense color of this compound is attributed to strong absorption in the visible region of the electromagnetic spectrum. renishaw.com The primary absorption band corresponds to an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is broadly classified as a π→π∗ transition, which is characteristic of molecules with extensive conjugated π-electron systems. mdpi.com

However, a more nuanced understanding comes from recognizing this compound as an azomethine analogue of diarylmethane dyes. rsc.org Its electronic spectrum is not governed by a simple π→π∗ transition alone. Detailed quantum chemical studies have revealed that the lowest energy electronic excitation involves a significant degree of configuration interaction between a methine-like ππ* excitation and an nπ* excitation. rsc.org The nπ* excitation originates from the non-bonding lone pair of electrons on the central azomethine nitrogen atom, a feature absent in corresponding diarylmethane dyes like Michler's Hydrol Blue. rsc.org This interaction is a key feature that distinguishes the electronic structure of this compound.

Furthermore, computational models predict a dipole-allowed band in the blue to near-UV region of the spectrum, which has a polarization parallel to the main, lowest-energy absorption band. rsc.org The presence of this additional band has forced a revision of earlier assumptions about the nature of the low-energy spectra of azomethine dyes. rsc.org Experimental studies on the reaction of Leuco this compound (BGH) with chloranil (B122849) (CA) in acetone (B3395972) have identified the formation of the colored this compound cation, which exhibits a strong, broad absorption band with a maximum at approximately 725 nm. oup.com

The three-dimensional structure of this compound has a profound impact on its absorption properties. While a planar geometry would maximize π-system conjugation, steric hindrance between hydrogen atoms on the terminal aromatic rings prevents the molecule from being perfectly flat. acs.org Optimized geometries from computational models show that the molecule adopts a non-coplanar structure with C2 symmetry. acs.org This twisting of the phenyl rings relative to the central plane alters the orbital overlap and, consequently, the energy of the electronic transitions.

Substituents on the aromatic rings can also significantly modify the absorption characteristics. This phenomenon has been studied in related dye systems, such as derivatives of Malachite Green. For these dyes, substituents in the 3- or 4-positions of the phenyl rings have a minimal effect on the intensity of the main absorption band but do shift its position (wavelength). researchgate.net In contrast, bulky substituents placed in the 2-position (ortho to the point of attachment) cause a marked increase in the absorption intensity, an effect that correlates with the van der Waals radius of the substituent. researchgate.net This is attributed to the substituent-induced changes in the twisting angle of the phenyl ring, which can either enhance or inhibit the electronic transitions responsible for the color. The loss of planarity caused by steric hindrance can lead to a bathochromic shift (a shift to longer wavelengths). acs.org

Table 1: Absorption Characteristics of this compound and Related Dyes

| Compound | Solvent/System | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| This compound Cation | Acetone (from BGH/Chloranil reaction) | 725 nm oup.com | Not Reported |

| Indamine Dyes (general class) | Polymer Film | 600 - 720 nm | Not Reported |

| Malachite Green (comparative diarylmethane dye) | Water | 616.5 nm omlc.org | 148,900 cm-1/M omlc.org |

Analysis of Electronic Excitation Bands and Transitions

Fluorescence Properties and Applications

Fluorescence is the emission of light by a substance that has absorbed light. While many dyes are highly fluorescent, this is generally not the case for this compound and related triarylmethane-type dyes in fluid solutions. These molecules typically exhibit very low fluorescence quantum yields. omlc.org The efficiency of fluorescence is compromised by rapid, competing non-radiative decay pathways that allow the excited molecule to return to the ground state without emitting a photon. acs.org

For structurally similar dyes like Malachite Green, a fluorescence spectrum is often not even recorded due to the extremely low emission intensity in solution. omlc.org This poor fluorescence is attributed to efficient internal conversion, a non-radiative process facilitated by the conformational flexibility of the molecule. acs.org The phenyl rings can rotate freely, and this motion provides a pathway for the excited-state energy to be dissipated as heat rather than emitted as light. When such molecules are placed in a restrictive environment, for example, within the protective β-barrel of a protein or in a highly viscous solvent, their fluorescence can be enhanced because the conformational motions that lead to non-radiative decay are hindered. acs.org Given its structural similarity to these dyes, this compound is expected to be, at best, a very weak fluorophore in typical solvents.

Reaction Mechanisms and Chemical Reactivity of Bindschedler S Green

Mechanistic Studies of Oxidation Reactions

The oxidation of Bindschedler's green leuco base is a key process in its application as an indicator and in other redox-sensitive systems. This transformation involves the removal of electrons from the leuco form, resulting in the formation of the colored this compound cation.

The oxidation of this compound leuco base (BGL) can be catalyzed by various species, a property leveraged for the trace determination of those catalysts. researchgate.net The reactions with oxidants like sodium peroxodisulfate (Na₂S₂O₈) and hydrogen peroxide (H₂O₂) are particularly notable. researchgate.net

With Peroxodisulfate : The redox reaction between BGL and sodium peroxodisulfate can be used for the sensitive detection of iron (III) and iron (II). researchgate.net The presence of iron ions catalyzes the oxidation, allowing for their quantification at parts-per-billion (ppb) levels. researchgate.net This method has been optimized for batch determinations, with detection limits around 15 ppb for Fe(III) and 20 ppb for Fe(II). researchgate.net

With Hydrogen Peroxide : Similarly, the reaction between BGL and hydrogen peroxide is catalyzed by Fe(III), providing a highly sensitive analytical method for its determination. researchgate.net Hydrogen peroxide is a key metabolite in cellular redox processes and acts as a second messenger. nih.gov Its reaction with BGL in the presence of an iron catalyst allows for the detection of iron traces down to approximately 3.75 ppb. researchgate.net The mechanism involves the catalytic decomposition of H₂O₂ by the iron catalyst, which then oxidizes the BGL. researchgate.netchim.lu High concentrations of H₂O₂ can sometimes lead to the inactivation of biocatalysts, a factor that must be controlled in enzymatic systems. nih.gov

This compound is a valuable redox indicator due to the distinct color change between its oxidized (green/blue) and reduced (colorless) forms. myskinrecipes.comchemimpex.com This property makes it useful for monitoring the progress of certain chemical reactions and for determining the endpoint of redox titrations. myskinrecipes.com

Its function as an indicator is based on its own redox potential. It can accept or donate electrons to maintain a specific electrode potential in a solution, a process known as Eh buffering. osti.gov this compound is particularly useful in the pH range of 2 to 9.5 and shows evidence of forming a semiquinone radical intermediate, which can facilitate the one-electron transfer steps common in the redox chemistry of elements like actinides. osti.gov The reversible nature of its oxidation allows it to provide clear visual cues in response to changes in the chemical environment. chemimpex.com

Catalyzed Redox Reactions Involving this compound (e.g., Peroxodisulfate, Hydrogen Peroxide)

Reactions of Leuco this compound with Organic Acceptors (e.g., p-Benzoquinones)

The reaction between Leuco this compound (BGH) and various p-benzoquinone derivatives has been studied to understand its hydride-transfer mechanism. oup.comoup.com These reactions are typically followed spectrophotometrically using stopped-flow techniques, which allow for the measurement of rapid kinetic events. oup.comresearchgate.net

The reaction between BGH and p-benzoquinones in an acetone (B3395972) solvent is found to be reversible. oup.comoup.com The rate of the reaction is highly dependent on the oxidation-reduction potentials of the specific p-benzoquinone used. oup.comresearchgate.net Kinetic studies have provided rate data and activation parameters for both the forward and backward reactions. oup.comresearchgate.net

| p-Benzoquinone Derivative | Reaction Condition | Observation | Reference |

|---|---|---|---|

| Various derivatives | Acetone solvent | Reaction is reversible; rate depends on the quinone's redox potential. | oup.comresearchgate.net |

| Tetracyanoethylene | - | A relatively stable radical ion pair is formed. | researchgate.net |

| General p-benzoquinones | Low temperature | Involvement of three kinds of intermediates observed in absorption spectra. | oup.com |

Photochemical Reactivity and Electron Transfer Dynamics

The interaction of this compound and related molecules with light induces a range of complex and rapid phenomena, including electron and energy transfer, which are fundamental to its photochemical applications.

Photoinduced electron transfer (PET) is a fundamental process where a molecule's absorption of light leads to the transfer of an electron from a donor to an acceptor, creating radical ions. numberanalytics.com This process can initiate a variety of chemical reactions under mild conditions. numberanalytics.comresearchgate.net In the context of this compound, its derivatives can participate in such light-initiated events. For example, a this compound-based arylamine has been synthesized and its polycations, which possess high-spin multiplicity, have been studied. omu.ac.jpresearchgate.net Anion binding has also been shown to be a strategy to construct supramolecular donor-acceptor complexes that facilitate photoinduced electron transfer. rsc.org The efficiency of these processes can be influenced by factors such as solvent and the specific electronic structure of the molecules involved. nih.gov

To understand the intricate processes that occur immediately after light absorption, scientists use femtosecond (fs) laser spectroscopy. researchgate.netnih.gov These techniques can resolve events on a timescale of 10⁻¹⁵ seconds. Studies on complex molecular systems, such as a π-conjugated bodipy-anthracene-radical triad, reveal a cascade of ultrafast dynamics including electron transfer, energy transfer, and the formation of charge-separated ion-pair states. omu.ac.jpresearchgate.net While direct studies on this compound itself are less common in the provided results, research on related complex dyes and materials shows that upon photoexcitation, molecules can undergo intersystem crossing (ISC) to triplet states in sub-picosecond timescales, which is crucial for subsequent photochemical reactions. nih.govnih.gov These ultrafast techniques are essential for mapping the sequential dynamics from initial light absorption to the formation of reactive intermediates. nih.gov

Light-Initiated Electron Transfer Processes

Interactions with Specific Chemical Species (e.g., Active Chlorine)

The interaction of this compound leuco base with active chlorine species, such as hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), is a primary example of its chemical reactivity and the basis for its use as an indicator in analytical chemistry for the determination of free chlorine in water. stackexchange.comchemicaljournals.com The reaction involves the oxidation of the colorless leuco form to the intensely colored this compound cation.

The proposed mechanism involves a one-electron oxidation of the this compound leuco base by hypochlorous acid. This initial step results in the formation of a stable, colored radical cation, which is a type of Würster dye. stackexchange.com This radical cation is responsible for the characteristic green-blue color observed in the presence of active chlorine.

The reaction can be represented in the following steps:

Initial Oxidation: The this compound leuco base donates an electron to the active chlorine species (e.g., HOCl), forming the this compound radical cation and a chlorine radical. stackexchange.com

Color Formation: The resulting radical cation is a resonance-stabilized species with a delocalized unpaired electron across the aromatic system, which leads to strong absorption in the visible spectrum and thus its intense color.

Under conditions of high oxidant concentration, further oxidation of the radical cation can occur, leading to the formation of a colorless imine product. stackexchange.com This is why the concentration range for accurate colorimetric analysis is limited.

The reactivity of this compound with active chlorine is influenced by pH. The equilibrium between hypochlorous acid and hypochlorite ion is pH-dependent, which in turn affects the oxidizing potential of the solution and the rate of reaction.

The interaction with active chlorine has been utilized in the development of analytical methods for water quality testing. This compound, immobilized on a solid support like silica (B1680970) gel, can be used for the rapid determination of residual active chlorine in water samples. ontosight.ai

Interactive Data Table: Reactivity of this compound with Active Chlorine

| Reactant | Oxidizing Agent | Key Product | Observed Color | Reaction Type |

| This compound Leuco Base | Active Chlorine (HOCl/OCl⁻) | This compound Radical Cation | Green-Blue | One-Electron Oxidation |

Interactive Data Table: Research Findings on this compound and Related Compounds' Reactivity

| Compound/System | Research Focus | Key Findings | Reference |

| N,N-diethyl-p-phenylenediamine (DPD) / Free Chlorine | Reaction Mechanism | Oxidation proceeds via a one-electron transfer to form a colored radical cation (Würster Dye). Further oxidation at high chlorine concentrations leads to a colorless imine. | stackexchange.comechemi.com |

| This compound / Active Chlorine | Analytical Application | Used for the determination of residual active chlorine in water, often by immobilization on silica gel. | ontosight.ai |

| This compound Leuco Base | General Reactivity | Can be oxidized to form a colored compound, making it useful in dye and pigment synthesis. | ontosight.ai |

Advanced Research Applications of Bindschedler S Green

Analytical Chemistry Applications

The distinct redox-dependent color change of Bindschedler's green has been fundamental to its application in diverse analytical techniques. Its utility spans from being a simple visual indicator to a key component in sophisticated automated analytical systems.

Development of Colorimetric Reagents and Indicators

This compound is a notable redox indicator that exhibits a distinct color change at a specific electrode potential, making it valuable for monitoring redox titrations. asdlib.org The oxidized form of the dye is intensely colored, while its reduced form, known as this compound leuco base (BGL), is colorless. chemimpex.comontosight.ai This reversible transformation between the colored and colorless states forms the basis of its application in colorimetric assays. chemimpex.com The vivid coloration allows for the visual or spectrophotometric detection and quantification of various chemical species. chemimpex.com

The leuco base of this compound is a stable compound that can be oxidized to the vibrant green dye, a property that has been harnessed in various analytical methods. ontosight.ai This transformation serves as a reliable indicator reaction in numerous analytical procedures.

Trace Metal Determination and Speciation

The catalytic activity of certain trace metals on the oxidation of this compound leuco base has been exploited to develop highly sensitive methods for their determination. These methods are often characterized by low detection limits and the potential for automation.

A method for the determination of iron at parts-per-billion (ppb) levels has been developed based on its catalytic effect on the oxidation of this compound leuco base (BGL) by hydrogen peroxide. researchgate.net The resulting this compound (BG+) displays a maximum absorbance at 725 nm. researchgate.net The reaction rate is directly proportional to the iron concentration, allowing for quantification. researchgate.net By adjusting reaction conditions such as time and temperature, it is possible to determine iron concentrations as low as 0.5 ng/25 ml. researchgate.net

Furthermore, a liquid chromatography-catalytic analysis detection method enables the automated fractional determination of iron(II) and iron(III). This technique involves the chromatographic separation of the iron species followed by their detection based on the catalytic reaction with this compound leuco base. The detection limits for this method are reported to be 8.2 nmol dm⁻³ for iron(II) and 1.7 x 10² nmol dm⁻³ for iron(III).

| Analyte | Method | Oxidant | Detection Wavelength (λmax) | Detection Limit | Reference |

| Iron (ppb levels) | Catalytic Spectrophotometry | Hydrogen Peroxide | 725 nm | 0.5 ng/25 ml | researchgate.net |

| Iron(II) | Liquid Chromatography-Catalytic Analysis | Hydrogen Peroxide | Not Specified | 8.2 nmol dm⁻³ | |

| Iron(III) | Liquid Chromatography-Catalytic Analysis | Hydrogen Peroxide | Not Specified | 1.7 x 10² nmol dm⁻³ |

An automated method for the determination and speciation of vanadium(IV) and vanadium(V) in natural waters utilizes the catalytic effect of vanadium on the oxidation of this compound leuco base (BGL) by potassium bromate. researchgate.net This method is integrated into an air-segmented continuous flow analysis (ASCFA) system. researchgate.net The system allows for the selective preconcentration of V(V) and V(IV) on different chelating resins before their sequential elution and detection. researchgate.net The concentration of the vanadium species is determined by measuring the absorbance of the this compound formed. researchgate.net

A flow injection analysis (FIA) method has also been developed for the sensitive and simple determination of trace vanadium. osti.gov This method is based on the catalytic oxidation of BGL by potassium bromate, with the resulting this compound being monitored spectrophotometrically at 725 nm. osti.gov

| Vanadium Species | Method | Oxidant | Key Features | Detection Range | Standard Deviation (at 5.0 nM) | Reference |

| V(IV) and V(V) | Automated Column Extraction and ASCFA | Potassium Bromate | Selective resin separation | 0.05–15.0 nM | V(IV): 1.1% | researchgate.net |

| V(IV) and V(V) | Automated Column Extraction and ASCFA | Potassium Bromate | Selective resin separation | 0.05–15.0 nM | V(V): 0.9% | researchgate.net |

| Vanadium(IV) | Flow Injection Analysis | Potassium Bromate | Rapid analysis (60 samples/h) | 0–80 ppb | Not Specified | osti.gov |

Catalytic Detection of Iron(III) and Iron(II)

Enzymatic Assay Development

This compound has found application in the development of enzymatic assays, where its formation is coupled to the activity of a specific enzyme. This allows for the indirect measurement of the enzyme's activity or the concentration of its substrate.

A differential amperometric method has been developed for the measurement of serum lactate (B86563) dehydrogenase (LDH) activity using this compound. nih.gov Additionally, a coupled enzymatic assay has been described for the determination of pyruvate (B1213749), a product of the LDH-catalyzed reaction. In this assay, pyruvate oxidase produces hydrogen peroxide, which then, in the presence of horseradish peroxidase, oxidizes a leuco dye (DA-64) to form this compound, detectable at 727 nm. nih.gov

It is important to note that cellular components such as NADH can interfere with the assay by reducing this compound back to its colorless leuco form. nih.gov Pre-treatment steps, for instance with LDH itself to reduce NADH levels, can mitigate this interference. nih.gov

| Assay | Principle | Detection Method | Wavelength (λmax) | Key Considerations | Reference |

| Lactate Dehydrogenase Activity | Differential Amperometry | Amperometric | Not Applicable | Direct measurement of serum LDH activity | nih.gov |

| Pyruvate (coupled to LDH activity) | Coupled Enzymatic Assay | Colorimetric | 727 nm | Potential interference from NADH | nih.gov |

Detection and Quantification of Hydrogen Peroxide Generation

This compound (BG) serves as a valuable chromogenic indicator in the detection and quantification of hydrogen peroxide (H₂O₂). The methodology is centered on its leuco form, this compound leuco base (LBG), which is colorless. In the presence of hydrogen peroxide and a suitable catalyst, such as iron(II) or the enzyme horseradish peroxidase, LBG is oxidized. This oxidation reaction results in the formation of the intensely colored this compound cation radical, which exhibits a strong absorbance in the visible spectrum.

The intensity of the resulting green color is directly proportional to the concentration of hydrogen peroxide in the sample. This relationship allows for the quantitative measurement of H₂O₂ using spectrophotometry. A flow injection analysis (FIA) method has been described for the determination of hydrogen peroxide where LBG acts as the color reagent with an iron(II) catalyst. ontosight.ai This reaction provides a basis for sensitive assays used in various fields to measure H₂O₂ generation, a key indicator of oxidative stress. While other methods exist for H₂O₂ detection, the use of LBG offers a specific colorimetric approach. ontosight.ai

Table 1: Spectrophotometric Assay for Hydrogen Peroxide Using this compound Leuco Base

| Parameter | Description | Reference |

| Principle | Oxidation of colorless this compound Leuco Base (LBG) by H₂O₂ into the colored this compound (BG). | ontosight.ai |

| Reagents | This compound Leuco Base (LBG), Catalyst (e.g., Iron(II) or Peroxidase). | ontosight.ai |

| Detection Method | Spectrophotometry (measurement of absorbance of the green solution). | ontosight.ai |

| Application | Quantitative determination of hydrogen peroxide concentration in aqueous samples. | ontosight.ai |

Immobilized Systems for Chemical Sensing

The properties of this compound have been effectively utilized in immobilized systems for sensitive chemical sensing. These systems confine the reagent to a solid support, which can enhance stability, allow for reuse, and enable integration into continuous flow analysis devices.

One notable application is in a continuous flow system for the determination of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). In this system, the enzyme diaphorase is immobilized on glass beads. this compound is used as a mobile electron acceptor. As the sample containing NADH passes through the immobilized enzyme column, the enzyme catalyzes the reduction of this compound by NADH. The reduced form is then detected downstream by voltammetry. This system was found to be highly sensitive, with researchers noting that this compound was a superior proton acceptor compared to other compounds tested, such as p-iodonitrotetrazolium chloride and resazurin. The detection limit for NADH using this method was 1 x 10⁻¹² M.

Another example involves the use of chelating resins to separate and preconcentrate different species of vanadium from natural waters. scispace.com After separation on the resin columns, the vanadium concentration is determined using an air-segmented continuous flow analysis (ASCFA) system. The detection chemistry is based on the catalytic effect of vanadium on the oxidation of this compound leuco base by bromate. The resulting absorbance of the this compound formed is measured to quantify the vanadium species. scispace.com

Table 2: Examples of Immobilized Systems Utilizing this compound

| System | Analyte | Immobilized Component | Role of this compound | Detection Method | Reference |

| Enzyme-Based Flow Injection Analysis | NADH | Diaphorase on glass beads | Electron acceptor reduced by NADH/enzyme | Voltammetry | |

| Flow Analysis with Resin Separation | Vanadium(IV) and Vanadium(V) | Chelating resins | Leuco base is oxidized in a vanadium-catalyzed reaction | Spectrophotometry | scispace.com |

Biological and Biomedical Research Applications

Nuclear Staining in Histology and Cytology

While this compound is a potent dye, its use as a primary nuclear stain in routine histology and cytology is not well-documented in mainstream research. Histological staining protocols typically rely on other well-established dyes like hematoxylin, which specifically binds to the heterochromatin in cell nuclei, often used in combination with a counterstain like eosin (B541160) (H&E stain). chemwhat.com Other common nuclear stains include nuclear fast red (kernechtrot), methyl green, and various fluorescent dyes like DAPI and Hoechst. mdpi.comtheinstituteoffluorescence.com A single study on boron deficiency in plants noted that this compound was slightly reduced by fibrovascular tissue, but this does not constitute evidence of its established use as a specific nuclear stain. scispace.com

DNA Binding Studies for Cellular Analysis

There is limited evidence to suggest that this compound is used for direct DNA binding studies in cellular analysis. Research in this area is dominated by fluorescent dyes that exhibit significant changes in their quantum yield upon binding to DNA, making them ideal for quantification and visualization. theinstituteoffluorescence.com Widely used DNA-binding dyes include members of the SYBR Green, PicoGreen, and Hoechst families. theinstituteoffluorescence.comscribd.com These dyes are chosen for their high affinity and specificity for DNA, with binding modes that include intercalation and minor groove binding. theinstituteoffluorescence.combiotium.com While this compound's leuco base is known to interact with biological molecules, its application as a specific DNA-binding probe for cellular analysis is not a prominent area of research. ontosight.ai

Investigations in Drug Development and Toxicity Assessments

This compound finds a specific niche in the broader field of drug development, primarily in analytical applications rather than as a therapeutic or direct toxicological agent. Its leuco base form is used as a chemical reference standard and a reagent in analytical method development and validation. chemwhat.comclearsynth.com Specifically, it can be used for quality control (QC) applications during the commercial production of pharmaceuticals and in the submission of Abbreviated New Drug Applications (ANDAs). chemwhat.com This involves using the compound to ensure the accuracy and precision of analytical tests that measure drug purity, stability, and other critical quality attributes. While it is cited as a compound of interest for biological research that can inform drug development, its primary role is in the supporting analytical chemistry that ensures drug quality. ontosight.ai

Interactions with Biological Molecules

This compound is known to interact with several types of biological molecules, particularly enzymes. These interactions are the basis for some of its key analytical applications.

The most characterized interaction is its role as an enzyme substrate. As an electron acceptor, this compound can be reduced by oxidoreductase enzymes. A clear example is its interaction with the enzyme diaphorase. In the presence of NADH, diaphorase catalyzes the transfer of electrons to this compound, converting it to its reduced form. This specific enzymatic reaction has been harnessed to create highly sensitive biosensors for NADH.

Conversely, the leuco form of this compound (LBG) acts as a substrate for oxidizing enzymes like peroxidases. In the presence of hydrogen peroxide, enzymes such as horseradish peroxidase catalyze the oxidation of LBG to the colored this compound. This enzyme-mediated interaction forms the basis of sensitive assays for detecting both peroxidase activity and hydrogen peroxide levels. ontosight.ai These interactions highlight the utility of this compound as a tool to probe specific enzymatic activities. nih.gov

Materials Science and Dyeing Chemistry

This compound and its leuco base form have significant applications in materials science and dyeing chemistry, owing to their vibrant coloration and chemical reactivity. chemimpex.comoaskpublishers.comissn.org

Application as Dye Precursor in Textile and Paper Industries

This compound leuco base serves as a precursor in the synthesis of dyes for the textile and paper industries. chemimpex.commyskinrecipes.com In the textile industry, it is used to create cationic dyes known for their bright and vivid colors. myskinrecipes.com These dyes are particularly effective for synthetic fibers like polyester, offering good colorfastness and durability. myskinrecipes.com The stability and ease of application of this compound leuco base make it a preferred choice in various dyeing processes. chemimpex.comchemimpex.com

In the paper industry, this compound is utilized in the production of colored papers. chemimpex.comchemimpex.com Its application enhances the aesthetic appeal of the paper while also providing resistance to fading. chemimpex.com

| Industry | Application of this compound Leuco Base | Benefits |

| Textile | Precursor for cationic dyes | Bright, vivid colors, good colorfastness, durability on synthetic fibers. myskinrecipes.com |

| Paper | Production of colored papers | Enhanced aesthetics, fade resistance. chemimpex.comchemimpex.com |

Formulation in Specialized Inks and Coatings

The color-changing properties of this compound leuco base make it a valuable component in the formulation of specialized inks and coatings. chemimpex.com These innovative applications leverage the compound's ability to respond to environmental changes with a clear visual cue. chemimpex.com It is found in artist inks and paints, providing a reliable and vibrant color source. chemimpex.comchemimpex.com The development of such specialized inks and coatings is an active area of research, with the potential for creating novel materials with dynamic visual properties. chemimpex.comdavisint.comgreenpackcoatings.comkosterkeunen.eu

Utilization as Fluorescent Dye and Fluorochrome

This compound is recognized for its fluorescent properties and is used as a fluorescent dye and fluorochrome. researchgate.netchemicalbook.com A fluorochrome is a fluorescent compound that can emit light of a longer wavelength after absorbing radiation. researchgate.net This property is particularly useful in various analytical and imaging techniques. While this compound itself is a diphenyl ammonium (B1175870) compound, its structural relative, leucomethylene blue, which is a phenothiazine (B1677639), is also known to act as a fluorochrome. chemicalbook.comresearchgate.net The study of such fluorescent dyes is crucial for developing advanced diagnostic and research tools. google.comembrapa.br

Environmental Monitoring and Quality Control

The distinct colorimetric properties of this compound make it a valuable tool in environmental monitoring and quality control. chemimpex.comadroit.nzlicor.com Its ability to provide clear visual indicators in response to chemical changes allows for its use in detecting specific substances and monitoring environmental conditions. chemimpex.com

Detection of Residual Active Chlorine in Water Samples

This compound is utilized in analytical methods for the detection of residual active chlorine in water samples. Its reaction with chlorine results in a distinct color change, enabling the quantification of chlorine levels. This application is crucial for ensuring water quality and safety.

Applications in Environmental Change Monitoring

The responsive nature of this compound to environmental stimuli makes it suitable for applications in monitoring environmental changes. chemimpex.comox.ac.ukazocleantech.com Its color-changing ability can be harnessed to create sensors and indicators for various environmental parameters. combinatorialpress.com This is part of a broader effort to develop new technologies for monitoring and managing the environment in the face of challenges like climate change. lincoln.ac.nzbnm.gov.my

Integration into Green Analytical Chemistry Methods

The principles of Green Analytical Chemistry (GAC) encourage the development of analytical methodologies that are safer, more efficient, and environmentally benign. mdpi.comacs.orgnih.gov This involves minimizing the use of hazardous substances, reducing waste, and lowering energy consumption. mdpi.comacs.org this compound (BG) and its leuco form, this compound leuco base (BGL), have been integrated into such methods, particularly in the field of environmental monitoring, by serving as sensitive reagents in spectrophotometric analyses. chemimpex.comsmacgigworld.com Their application in catalytic-kinetic spectrophotometry allows for the determination of trace amounts of pollutants in environmental samples, aligning with the GAC goal of developing methods for real-time pollution monitoring. acs.orgresearchgate.net

The utility of this compound in green analytical chemistry is prominently demonstrated in the quantification of metal ions in aqueous systems. These methods are often based on the catalytic effect of the target analyte on the redox reaction between this compound leuco base and an oxidizing agent. The formation of the colored this compound radical cation is monitored spectrophotometrically, and its concentration correlates to the concentration of the metal ion catalyst.

Detailed Research Findings

Research has focused on optimizing these catalytic reactions for the sensitive and selective determination of specific metal ions. For instance, methods have been developed for the analysis of iron and vanadium species in water samples. researchgate.netresearchgate.net These techniques are significant as they provide the means to monitor the concentration of these elements, which can be of environmental concern, using methods that are often simpler and require less sophisticated instrumentation than alternatives like atomic absorption spectrometry or inductively coupled plasma-mass spectrometry. researchgate.net

An automated method combining selective column extraction with air-segmented continuous flow analysis (ASCFA) has been developed for the speciation of vanadium(IV) and vanadium(V) in natural waters. researchgate.net This system uses the catalytic detection of vanadium based on the this compound leuco base (BGL)–KBrO₃ system. researchgate.net The method allows for the selective preconcentration of V(V) and V(IV) on different chelating resins before quantification, enhancing the selectivity and sensitivity of the analysis. researchgate.net

Similarly, the catalyzed redox reaction between this compound (BGL) and oxidants like sodium peroxodisulfate or hydrogen peroxide has been employed for the trace determination of iron (Fe(III) and Fe(II)). researchgate.net Optimization of reaction conditions such as pH, reagent concentration, and temperature has led to methods with very low detection limits. researchgate.net

The table below summarizes the key analytical parameters from studies utilizing this compound for the determination of iron and vanadium.

Table 1: Application of this compound in the Spectrophotometric Determination of Metal Ions

| Analyte | Oxidizing Agent | Matrix | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|---|

| Iron (III) | Hydrogen Peroxide (H₂O₂) | Environmental & Biological Samples | 3.75 ppb | - | researchgate.net |

| Iron (III) | Sodium Peroxodisulfate (S₂O₈²⁻) | Water | 15 ppb | 5 - 200 ppb | researchgate.net |

| Iron (II) | Sodium Peroxodisulfate (S₂O₈²⁻) | Water | 20 ppb | 5 - 200 ppb | researchgate.net |

| Vanadium (IV) | Potassium Bromate (KBrO₃) | Natural Waters | 0.05 nM | 0.05 - 15.0 nM | researchgate.net |

These methods highlight the role of this compound as a valuable chromogenic reagent in developing analytical procedures consistent with the principles of green analytical chemistry. They offer high sensitivity for trace analysis, crucial for environmental monitoring, while often using aqueous systems and avoiding large quantities of hazardous organic solvents. mdpi.comchemimpex.com

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Bindschedler's Green Derivatives with Enhanced Functionality

The core structure of this compound offers a versatile scaffold for chemical modification. The design and synthesis of novel derivatives aim to enhance or introduce new functionalities, tailoring the molecule for specific, high-performance applications. Research in this area focuses on modifying the arylamine structure to tune its electronic, optical, and binding properties. For instance, the synthesis of a this compound-based arylamine, N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine, has been investigated to create polycationic species with high-spin multiplicity, demonstrating how structural modifications can lead to unique magnetic properties. acs.orgacs.org

The process for creating such derivatives involves strategic chemical reactions, often guided by principles used in the synthesis of other complex organic molecules. scirp.org Methodologies may include refluxing the parent compound or its precursors with various substituted reagents in the presence of an oxidant. The resulting derivatives would be meticulously characterized using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and mass spectrometry to confirm their structure and purity. scirp.org

An emerging concept in derivative design is the creation of "sustainability-linked derivatives." While originating in finance, this principle can be adapted to chemistry, where the performance of a derivative is linked to achieving specific sustainability targets or key performance indicators (KPIs). hsfkramer.com This could involve designing derivatives that are more biodegradable or require less energy to produce, linking their chemical efficacy to their environmental performance.

Table 1: Synthetic Strategies for Novel Chemical Derivatives

| Synthetic Approach | Description | Key Reagents/Conditions | Characterization Methods | Potential Enhancement for this compound |

|---|---|---|---|---|

| Substitution on Aromatic Rings | Introducing functional groups (e.g., electron-withdrawing or -donating groups) onto the phenyl rings. | Substituted aldehydes, electrophilic/nucleophilic reagents. | NMR, IR, Mass Spectrometry, UV-Vis Spectroscopy. | Tuning of redox potential, color, and solubility. |

| Modification of Amino Groups | Altering the dimethylamino groups to other alkyl or aryl substituents. | Alkylation or arylation agents. | NMR, Mass Spectrometry. | Modified binding affinity and steric properties. |

| Polymerization/Oligomerization | Linking multiple this compound units to form larger molecules or polymers. | Cross-linking agents, polymerization initiators. | Gel Permeation Chromatography (GPC), EPR Spectroscopy. | Development of high-spin materials and conductive polymers. |

Integration of this compound into Advanced Automated Analytical Platforms

This compound and its leuco form are valuable reagents in analytical chemistry due to their distinct colorimetric properties. chemimpex.com A significant trend is the integration of these compounds into advanced automated analytical platforms, such as high-throughput screening (HTS) systems, flow injection analysis (FIA), and lab-on-a-chip devices. nih.gov

The compound's role in coupled enzymatic assays makes it particularly suitable for automation. For example, in the detection of pyruvate (B1213749), the reaction produces hydrogen peroxide, which is then used by horseradish peroxidase (HRP) to oxidize the leuco dye DA-64 into this compound, a reaction quantifiable by spectrophotometry. nih.govresearchgate.net This type of assay can be adapted for automated microplate screening formats, utilizing liquid handling systems to analyze a large number of samples efficiently. nih.govmdpi.com

Furthermore, this compound leuco base has been used in air-segmented continuous flow analysis systems for determining trace elements like vanadium. researchgate.net The future will likely see its increased use in miniaturized systems, such as microfluidic chips, which allow for real-time, in-process monitoring with minimal reagent consumption. acs.org The development of solid-state sensors and test strips incorporating this compound, as seen in a patented method for phosphorus determination, points toward its use in portable and automated analyzers for environmental monitoring and quality control. google.com These platforms benefit from real-time data analytics to translate sensor readings into actionable insights, enhancing the speed and efficiency of maintenance and quality control decisions. llumin.comapplaudo.com

Further Exploration of Untapped Biological and Medical Applications

While this compound is well-established as a redox indicator and dye, its full potential in biology and medicine remains an active area of investigation. Its leuco base is noted for its ability to interact with biological molecules, making it a compound of interest for drug development and toxicity studies. ontosight.ai

A significant application stems from its role as a key intermediate in the synthesis of Methylene (B1212753) Blue, a phenothiazine (B1677639) dye with a wide range of therapeutic uses. google.com Methylene Blue is used to treat methemoglobinemia and is being researched for its potential against Alzheimer's disease, HIV, and certain cancers. google.com The thiosulfonic acid of this compound is a direct precursor in this synthesis. google.com This connection suggests that novel derivatives of this compound could themselves be precursors to new, potent diaminophenothiazine drugs with unique pharmacological properties. google.com

Future research could focus on developing this compound derivatives as standalone therapeutic agents or diagnostic tools. Its established use as a biological stain could be expanded, potentially leading to new fluorescent probes for bio-imaging. researchgate.netfishersci.ca The enzymatic assays it participates in, which detect crucial metabolites like l-glutamate and pyruvate, could be adapted for new clinical diagnostic tests. nih.govacs.org There is also promise in the field of bioprospecting, where microorganisms from unique environments are screened for the ability to produce bioactive compounds; such research could uncover novel enzymatic pathways that utilize or produce this compound-like structures for medical benefit. rsc.orgmdpi.com

Computational Chemistry and Predictive Modeling for this compound Systems

Computational chemistry and predictive modeling are becoming indispensable tools for understanding and designing complex molecular systems like this compound. These methods allow researchers to investigate electronic structures, predict properties, and model reaction mechanisms, thereby guiding experimental work and accelerating discovery.

A notable application of computational chemistry is the explanation of the compound's color. A study titled "Why this compound is redder than Michler's Hydrol Blue" utilized state-averaged complete active space self-consistent field (SA-CASSCF) theory to analyze the color shift when a central carbon atom in a dye is replaced by nitrogen, as is the case for this compound. blogspot.comnih.gov The model revealed that the shift is due to a significant configuration interaction between a methine-like ππ* excitation and an nπ* excitation from the nitrogen's lone pair, a feature absent in comparable carbon-centered dyes. blogspot.comnih.gov This work provides a sophisticated physical interpretation that goes beyond traditional models. nih.gov

Future research will leverage such advanced computational techniques for several purposes:

Predictive Design: Using methods like Density Functional Theory (DFT) and SA-CASSCF to predict the optical, electronic, and chemical properties of novel this compound derivatives before their synthesis. acs.orgacs.orgresearchgate.net This allows for the in silico screening of many potential structures to identify candidates with the most promising functionalities.

Mechanism Elucidation: Modeling reaction pathways to understand the synthesis of this compound and its derivatives, helping to optimize reaction conditions and yields.

Interaction Modeling: Simulating the docking and interaction of this compound-based molecules with biological targets, such as enzymes or receptors, to guide the development of new drugs or biosensors. uran.ua

Table 2: Computational Methods in this compound Research

| Computational Method | Abbreviation | Primary Application | Predicted Properties |

|---|---|---|---|

| Density Functional Theory | DFT | Calculation of electronic structure and molecular geometries. | Reaction energies, structural stability, vibrational frequencies. acs.org |

| State-Averaged Complete Active Space Self-Consistent Field | SA-CASSCF | Modeling of excited electronic states and photochemistry. | UV-Vis absorption spectra, color prediction, reaction pathways. blogspot.comnih.gov |

| Molecular Docking | - | Predicting the binding orientation of a molecule to a target. | Binding affinity, interaction sites with biological macromolecules. uran.ua |

| Quantum Mechanics/Molecular Mechanics | QM/MM | Modeling reactions in complex environments (e.g., in a protein). | Enzyme-catalyzed reaction mechanisms, environmental effects on properties. researchgate.net |

Expansion of Green Chemistry Principles in the Synthesis and Application of this compound

The adoption of green chemistry principles is essential for the sustainable development of chemical processes. yale.edupsu.edu The synthesis and application of this compound and its derivatives present numerous opportunities to implement these principles, aiming to reduce environmental impact and improve safety. mlsu.ac.in

Key principles of green chemistry applicable to this compound include:

Less Hazardous Chemical Syntheses: Designing synthetic routes that use and generate substances with minimal toxicity. Notably, the creation of this compound, a diphenyl ammonium (B1175870) compound, by replacing a central carbon with nitrogen in analogous triphenylmethane (B1682552) dyes, results in a less toxic molecule. researchgate.net

Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives. chemmethod.com Water is a viable medium for many reactions involving this compound, and emerging options like deep eutectic solvents (DESs) and natural deep eutectic solvents (NADESs) offer highly tunable and biocompatible reaction environments. mdpi.comnih.gov

Use of Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources derived from biomass. psu.educhemmethod.com This involves developing new synthetic pathways that can convert bio-based platform chemicals into the necessary precursors for this compound.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency, reduce energy consumption, and minimize waste. yale.edumlsu.ac.in This can lower the activation energy for synthesis, allowing reactions to proceed under milder, more energy-efficient conditions. mlsu.ac.in

Design for Degradation: Engineering derivatives of this compound that are designed to break down into innocuous products after their intended use, preventing them from persisting in the environment. psu.edu

By systematically applying these principles, the entire lifecycle of this compound, from its synthesis to its final application and disposal, can be made more sustainable and environmentally responsible. chemmethod.comgreenanalytics.ca

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。